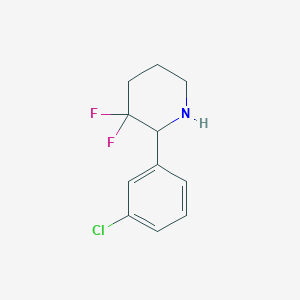

2-(3-Chlorophenyl)-3,3-difluoropiperidine

Description

2-(3-Chlorophenyl)-3,3-difluoropiperidine is a fluorinated piperidine derivative featuring a 3-chlorophenyl substituent at position 2 and two fluorine atoms at position 3 of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows modulation of electronic and steric properties. Its synthesis often involves substitution reactions, such as the use of 3,3-difluoropiperidine intermediates (). Applications span drug discovery, including NMDA receptor antagonism () and cytotoxic agent development ().

Properties

Molecular Formula |

C11H12ClF2N |

|---|---|

Molecular Weight |

231.67 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-3,3-difluoropiperidine |

InChI |

InChI=1S/C11H12ClF2N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |

InChI Key |

JHSMKYOYXXXEPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)C2=CC(=CC=C2)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3,3-difluoropiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperidine derivatives . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using appropriate oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups on the piperidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the substituents on the piperidine ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1.1. Building Block for Drug Development

2-(3-Chlorophenyl)-3,3-difluoropiperidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features enhance the biological activity of drug candidates by improving their potency and selectivity. For instance, the incorporation of 3,3-difluoropiperidine into molecular scaffolds has been shown to significantly increase the efficacy of certain agonists, such as those targeting the apelin receptor, with a notable reduction in effective concentration (EC50) from 162 nM to 6.5 nM .

1.2. Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. A study demonstrated that compounds containing this piperidine moiety showed enhanced cytotoxic effects against specific cancer cell lines, surpassing the efficacy of standard chemotherapeutic agents like bleomycin . The three-dimensional structure of these compounds allows for better interaction with protein binding sites, which is critical for their anticancer activity.

Structure-activity relationship (SAR) studies have revealed that modifications on the piperidine ring can lead to significant changes in biological activity. For example, substituting different groups at specific positions on the piperidine ring has been shown to optimize potency against various targets . The fluorination at the 3-position enhances lipophilicity and may improve blood-brain barrier penetration, making these compounds suitable for central nervous system-targeted therapies .

3.1. Antibacterial and Antifungal Activity

Compounds derived from this compound have been evaluated for their antimicrobial properties. Certain derivatives demonstrated potent activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

4.1. Apelin Receptor Agonists

A notable case study involved the development of apelin receptor agonists utilizing this compound as a core structure. These compounds exhibited improved selectivity and potency compared to existing therapies, showing promise in treating cardiovascular diseases . The study highlighted how modifications to the piperidine framework could lead to significant therapeutic advancements.

4.2. Central Nervous System Applications

Another investigation focused on the potential use of this compound derivatives in treating neurological disorders. The ability of these compounds to penetrate the blood-brain barrier while maintaining low toxicity levels was emphasized, making them candidates for further development in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3,3-difluoropiperidine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, similar compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as GABA receptors . These interactions can influence cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Fluorinated Piperidine Derivatives

3,3-Difluoropiperidine (3,3-DFP)

- Structural Differences : Lacks the 3-chlorophenyl substituent but retains the 3,3-difluoro configuration.

- Key Data: Boiling point: 81–82°C; Density: 1.094 g/cm³; Soluble in ethanol, ether, and dichloromethane (). Biological Activity: Attenuated basicity of the piperidine nitrogen due to fluorine’s electron-withdrawing effects reduces potency in cytotoxic assays (e.g., GI₅₀ = 16.9 µM in HL-60 cells vs. 0.69 µM for 4,4-difluoropiperidine) ().

4,4-Difluoropiperidine (4,4-DFP)

Table 1: Comparison of Fluorinated Piperidines

Chlorophenyl-Substituted Piperidines and Pyrrolidines

2-(3-Chlorophenyl)pyrrolidine Hydrochloride

- Structural Differences : Pyrrolidine ring (5-membered) vs. piperidine (6-membered).

- Key Data: CAS: 1177307-35-5; used in kinase inhibitor development (). No direct fluorination, but the chlorophenyl group contributes to target binding.

N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-6-((3,3-difluoropyrrolidin-1-yl)methyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide

Biological Activity

2-(3-Chlorophenyl)-3,3-difluoropiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHClFN

Molecular Weight: 233.67 g/mol

CAS Number: Not explicitly listed but can be derived from its chemical structure.

The compound features a piperidine ring substituted with a 3-chlorophenyl group and two fluorine atoms at the 3-position. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation: The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the context of dopaminergic signaling pathways. It may act as an antagonist or partial agonist at specific receptor subtypes, influencing neurochemical pathways involved in mood regulation and cognition .

- Inhibition of Enzymatic Activity: Research indicates that fluorinated piperidine derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that this compound derivatives exhibit promising anticancer properties. For instance, it has been reported to enhance the potency of certain anticancer agents by improving their selectivity and efficacy against specific cancer cell lines. The compound's structural modifications have been linked to increased cytotoxicity in various tumor models .

Neuropharmacological Effects

The compound's influence on neurotransmitter systems suggests potential applications in treating psychiatric disorders. Its ability to selectively interact with dopamine receptors may provide insights into developing treatments for conditions such as schizophrenia and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at 3-position | Enhances receptor binding affinity |

| Fluorine substitutions | Increases metabolic stability and lipophilicity |

| Variations in piperidine ring | Modulates potency against specific targets |

Research indicates that modifications to the piperidine ring can significantly impact the compound's binding affinity and selectivity towards various receptors .

Case Studies

- In Vitro Studies on Cancer Cell Lines:

- Neuropharmacological Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.